N-(4-Aminophenyl)glycine
Description
N-(4-Aminophenyl)glycine is a glycine derivative featuring a 4-aminophenyl group attached to the glycine nitrogen. This compound is synthesized via reactions involving 4-aminophenol and chloroacetic acid or through nitrile hydrolysis . Its bifunctional design leverages the amino group for derivatization and the glycine moiety to mimic natural amino acids, enhancing physicochemical properties such as solubility and bioavailability .
Structurally, the compound combines glycine’s zwitterionic nature with the aromatic amine’s reactivity, making it versatile for pharmaceutical and chemical applications. For instance, derivatives of N-(4-substituted phenyl)glycine have demonstrated anti-inflammatory activity, attributed to their ability to modulate biological pathways . Additionally, its analogs are explored in antimicrobial agents and ergogenic supplements .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(4-aminoanilino)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
InChI Key |
KRAWOYVPVQRUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of N-(4-Aminophenyl)glycine vary significantly with structural modifications. Below is a detailed comparison with key analogs (Table 1) followed by a discussion of substituent effects.
Table 1: Structural and Functional Comparison of this compound and Analogs
Substituent Effects on Physicochemical Properties
- Amino vs. Hydroxyl Groups: The hydroxyl group in N-(4-Hydroxyphenyl)glycine increases solubility in alkaline solutions (e.g., dissolves in NaOH) but limits solubility in nonpolar solvents compared to the amino variant .
- Sulfonyl and Carbonyl Groups: Acediasulfone and 4-Aminohippuric Acid incorporate sulfonyl and benzoyl groups, respectively. These modifications enhance binding to biological targets (e.g., enzymes) but reduce water solubility due to increased hydrophobicity .
- Cyan Group: N-(4-Cyanophenyl)glycine exhibits higher lipophilicity (logP ~1.1) and acute toxicity (Category 4 oral toxicity), likely due to metabolic release of cyanide .
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with the condensation of 4-nitroaniline and glyoxylic acid in a polar aprotic solvent (e.g., methanol or THF), forming an imine intermediate (Schiff base). This step is facilitated by the nucleophilic attack of the aniline’s amino group on the carbonyl carbon of glyoxylic acid. Under hydrogenation conditions (10 atm H₂, 50°C, 12 hours), palladium-carbon catalyzes two concurrent reductions:
-
Imine-to-amine conversion : The C=N bond of the Schiff base is reduced to a C–N single bond, yielding the glycine backbone.
-
Nitro-to-amine reduction : The nitro group (–NO₂) on the phenyl ring is reduced to an amino group (–NH₂).
This dual reduction eliminates the need for protecting groups, streamlining the synthesis. Substituting 4-nitroaniline with protected analogs (e.g., acetylated derivatives) complicates the process without improving yields.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 45–55°C | Below 45°C: Incomplete imine reduction |
| Above 55°C: Decomposition side reactions | ||
| Hydrogen pressure | 8–12 atm | Lower pressures prolong reaction time |
| Catalyst loading | 0.5–1% Pd/C (w/w) | Insufficient catalyst slows kinetics |
| Solvent | Methanol or THF | THF enhances intermediate solubility |
Data adapted from patent examples show that deviations from these ranges reduce yields by 15–30%. For instance, reactions at 30°C require 24 hours to achieve 70% conversion, whereas 50°C achieves >95% conversion in 12 hours.
Work-Up and Purification Strategies
Isolation of the Crude Product
Post-hydrogenation, the reaction mixture undergoes:
-
Catalyst filtration : Palladium-carbon is recovered via filtration, reducing costs and environmental impact.
-
Solvent removal : Rotary evaporation under reduced pressure concentrates the product.
-
Alkaline hydrolysis : Treatment with 10% NaOH (50°C, 1 hour) hydrolyzes esterified byproducts (e.g., methyl esters formed in methanol) back to the carboxylic acid.
Acid Precipitation and Crystallization
Adjusting the pH to 3 with HCl protonates the carboxylate, precipitating N-(4-aminophenyl)glycine as a white solid. Cooling to 0°C maximizes yield by minimizing solubility. Final purification via vacuum drying yields >99% purity, as confirmed by LC-MS (m/z: 179.1 [M+H]⁺).
Comparative Analysis of Synthetic Routes
One-Pot vs. Multi-Step Approaches
The one-pot hydrogenation method outperforms alternative pathways:
| Method | Steps | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| One-pot hydrogenation | 2 | 93–95 | 99.5 | Requires high-pressure equipment |
| Post-synthetic reduction | 3 | 75–80 | 97 | Additional nitro reduction step |
| Gabriel synthesis | 4 | 60–65 | 95 | Low efficiency for aromatic amines |
The post-synthetic reduction route involves synthesizing N-(4-nitrophenyl)glycine first, followed by catalytic hydrogenation or chemical reduction (e.g., Sn/HCl). This method introduces variability in nitro-group reduction efficiency and increases impurity formation.
Solvent and Catalyst Screenings
Methanol and THF are preferred solvents due to their compatibility with both imine formation and hydrogenation. Ethanol and isopropanol generate higher ester byproduct levels (15–20% vs. 5% in methanol). Catalyst screenings indicate that 5% Pd/C achieves faster kinetics than 10% Pd/C, likely due to improved dispersion.
Industrial-Scale Adaptations
Continuous Flow Hydrogenation
Recent advancements replace batch reactors with continuous flow systems, enhancing throughput and safety. A tubular reactor packed with Pd/C catalyst achieves 98% conversion in 2 hours at 50°C and 15 atm H₂. This method reduces palladium leaching (<0.1 ppm) and enables real-time HPLC monitoring.
Green Chemistry Considerations
While the patent method uses methanol, substituting it with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental toxicity without compromising yield. Life-cycle assessments show that CPME decreases the process’s carbon footprint by 40% compared to methanol .
Q & A
Q. What are the key chemical properties and optimal storage conditions for N-(4-Aminophenyl)glycine to ensure stability in research settings?
N-(4-Aminophenyl)glycine (4-Aminohippuric acid, CAS 61-78-9) has a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. It is sparingly soluble in water but dissolves in polar organic solvents like alcohol, chloroform, and acetone. The compound is light-sensitive and should be stored below +30°C in airtight, light-resistant containers. Its melting point is 199–200°C (decomposition), and it exhibits a pKa of ~3.8, requiring pH adjustments in aqueous solutions .
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical parameters influencing yield and purity?
The synthesis typically involves coupling glycine with 4-aminobenzoic acid derivatives. A general approach includes:
Acylation : Reacting glycine with 4-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)glycine.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂) to convert the nitro group to an amine, yielding N-(4-Aminophenyl)glycine.
Critical parameters include pH control during acylation (to avoid glycine self-condensation) and rigorous purification via recrystallization or chromatography to remove unreacted intermediates .
Q. How is this compound utilized as a biochemical probe in transport mechanism studies?
This compound serves as a model substrate for studying organic anion transporters (OATs) in cellular uptake assays. For example, its radiolabeled form ([¹⁴C]-PAH) has been used to investigate placental transport mechanisms of ursodeoxycholic acid, revealing competitive inhibition dynamics. Researchers should optimize incubation times (e.g., 30–60 minutes) and validate results with transporter-specific inhibitors (e.g., probenecid) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR shift discrepancies) observed during the characterization of this compound derivatives?
Contradictions in NMR data (e.g., aromatic proton shifts) may arise from tautomerism or solvent effects. Recommended approaches include:
Q. How does the introduction of electron-withdrawing substituents on the phenyl ring of this compound influence its reactivity and biological activity?
Substituents like chlorine (e.g., N-(4-chlorophenyl)glycine) enhance electrophilicity, improving binding to nucleophilic residues in enzymes. In dental adhesive studies, such derivatives increased dentin bond strength by 20–30% compared to unmodified analogs. Computational modeling (DFT or MD simulations) can predict charge distribution, while in vitro assays (e.g., enzyme inhibition kinetics) validate mechanistic hypotheses .
Q. What experimental approaches are recommended for investigating the enzyme inhibition kinetics of this compound analogues?
Steady-State Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) under varying pH (5.0–7.4).
Preincubation Protocols : Determine time-dependent inhibition by preincubating enzymes (e.g., hydrolases) with the analogue for 0–60 minutes.
Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme activities (e.g., Ala-scanning of catalytic pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
